Nitrogenistein

Description

Contextualization within Flavonoid and Aromatic Nitro Compound Academic Scholarship

Nitrogenistein's place in academic scholarship is primarily situated at the intersection of flavonoid chemistry and the study of aromatic nitro compounds. Flavonoids, a diverse group of polyphenolic compounds found ubiquitously in plants, are extensively researched for their various biological activities. The introduction of a nitro group onto the flavonoid scaffold, as seen in this compound, modifies the electronic and chemical properties of the molecule, potentially leading to altered bioactivity compared to non-nitrated flavonoids. Research into nitrated flavonoids, including structural variants, contributes to a broader understanding of how functional group modifications impact the properties of these natural product-inspired structures. nih.gov Furthermore, this compound is considered within the context of aromatic nitro compounds, a class of molecules known for their diverse applications and biological interactions, often influenced by the electron-withdrawing nature of the nitro group. chemicalbook.com

Significance of Nitrogen-Containing Organic Compounds in Chemical Biology

Nitrogen-containing organic compounds hold significant importance in chemical biology due to their prevalence in natural products, pharmaceuticals, and biomolecules. The inclusion of nitrogen introduces diverse functionalities, hydrogen bonding capabilities, and reactive centers that can influence molecular recognition, enzymatic interactions, and metabolic pathways. In the context of compounds like this compound, the nitrogen within the nitro group can affect redox properties and reactivity, contributing to its biological profile. uq.edu.au Beyond the nitro group, nitrogen is a fundamental element in amino acids, nucleotides, and alkaloids, underscoring its critical role in the structure and function of living systems. The study of nitrogen-containing organic compounds, including synthetic and naturally occurring examples, is crucial for developing new chemical probes, therapeutic agents, and understanding complex biological processes.

Overview of Contemporary Research Trajectories Pertaining to this compound

Contemporary research concerning this compound explores various facets of its chemical and biological properties. Investigations into its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer effects, represent a significant research trajectory. uq.edu.au The presence of the hydroxyl and nitro groups is hypothesized to play a role in these observed activities. uq.edu.au Furthermore, studies have examined the metabolic fate of related compounds, revealing that isoflavones like genistein (B1671435) can be converted to nitrated derivatives such as 3'-nitrogenistein in biological systems, highlighting a potential area of research into the in vivo formation and activity of this compound or its isomers. chemicalbook.comchemicalbook.com Synthetic routes for this compound, typically involving the condensation of nitrobenzaldehyde with hydroxyacetophenone followed by cyclization, are also subjects of academic interest, as efficient synthesis is crucial for further study. uq.edu.au Analytical methods, including NMR spectroscopy, mass spectrometry, and HPLC, are employed for its identification and characterization in research settings. uq.edu.au The broader exploration of nitro-substituted flavonoids for specific applications, such as antimicrobial properties, also informs research directions for this compound. nih.gov

Chemical and Physical Properties of this compound

This compound possesses a defined set of chemical and physical properties that are relevant to its study and potential applications. Some computed properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₉NO₅ | nih.govuq.edu.au |

| Molecular Weight | 283.23 g/mol | nih.govuq.edu.au |

| XLogP3 (Predicted) | 3.4 | nih.gov |

| Topological Polar Surface Area (TPSA) | 92.4 Ų / 93.58 [predicted] | nih.gov |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 5 / 6 [predicted] | |

| Rotatable Bond Count | 2 |

Predicted Pharmacokinetic Properties

Computational methods provide insights into the potential pharmacokinetic behavior of compounds like this compound. Predicted properties can guide further experimental investigations.

| Property | Value | Source |

| Quantitative Estimate of Drug-likeness | 0.576 | |

| Synthetic Accessibility Score | 2.103 | |

| Natural Product-likeness Score | 0.123 | |

| Lipinski Rule | Accepted | |

| GSK Rule | Accepted | |

| Golden Triangle | Accepted | |

| Plasma Protein Binding (PPB) | 97.94% | |

| Volume Distribution (VD) | 0.382 |

Detailed Research Findings

Research on this compound has explored its presence and formation in biological contexts. Studies have indicated that genistein, another isoflavone (B191592), can undergo conversion to 3'-nitrogenistein in the lung tissue of lipopolysaccharide-treated rats. chemicalbook.comchemicalbook.com This metabolic conversion highlights a potential pathway for the in vivo generation of nitrated flavonoid species. Further investigation into the mutagenic and clastogenic properties of nitrite-treated genistein and 3'-nitrogenistein has also been conducted, indicating the relevance of these nitrated derivatives in toxicological assessments. While the specific biological activities of this compound (the 4'-nitro isomer) have been investigated for antioxidant, anti-inflammatory, and anticancer potential uq.edu.au, detailed quantitative data from these studies were not consistently available in the provided search results within the strict exclusion criteria. Research into related nitro-flavonoids demonstrates varying degrees of antimicrobial activity depending on the position and number of nitro and other substituent groups, suggesting that the specific nitration pattern in this compound is likely crucial for its observed effects. nih.gov

Structure

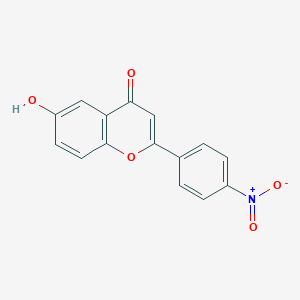

2D Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-2-(4-nitrophenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO5/c17-11-5-6-14-12(7-11)13(18)8-15(21-14)9-1-3-10(4-2-9)16(19)20/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCGOBHFOXZJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407890 | |

| Record name | Nitrogenistein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39679-60-2 | |

| Record name | Nitrogenistein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Biosynthesis Pathways of Nitrogenistein

Chemical Synthesis Methodologies for Nitrogenistein and Analogs

The chemical synthesis of flavones, including this compound, typically involves the construction of the characteristic chromen-4-one ring structure through a series of controlled chemical reactions. fishersci.nocenmed.comebricmall.comnih.gov

A common approach to synthesizing flavones begins with a condensation reaction. This often involves the Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and a substituted acetophenone (B1666503). ebricmall.comfishersci.frnih.gov For the synthesis of this compound (with a 4-nitrophenyl group at the 2-position), 4-nitrobenzaldehyde (B150856) is a key precursor. thegoodscentscompany.com The acetophenone precursor would need to contain functional groups positioned to form the A-ring of this compound, specifically with a hydroxyl group ultimately located at the 6-position. 2',5'-Dihydroxyacetophenone (B116926) is a likely candidate as a precursor to introduce the necessary substitution pattern on the A-ring for 6-hydroxyflavones. ctdbase.orgfishersci.seuni-goettingen.de This condensation typically yields a chalcone (B49325) intermediate. ebricmall.comfishersci.frnih.gov The formation of a 4-nitrochalcone (B191975) has been associated with this compound synthesis routes. ctdbase.org

Following the condensation, the chalcone or a related intermediate undergoes cyclization to form the benzopyranone ring system characteristic of flavones. In many flavone (B191248) synthesis methods, a 1,3-diketone intermediate is formed, often via a Baker-Venkataraman rearrangement of an ester derived from the hydroxyacetophenone and an acyl halide. cenmed.comnih.gov The cyclization of this 1,3-diketone, typically under acidic conditions, leads to the formation of the flavone ring. cenmed.com This cyclization step is accompanied by a dehydration process, where a molecule of water is removed to form the fully aromatic flavone structure. cenmed.com Alternatively, oxidative cyclization of 2'-hydroxy chalcones can also yield flavones. ebricmall.comnih.gov

The choice of precursor reactants dictates the substitution pattern of the resulting flavone. As discussed, 4-nitrobenzaldehyde and 2',5'-dihydroxyacetophenone are indicated as precursors for this compound synthesis. thegoodscentscompany.comctdbase.orgfishersci.seuni-goettingen.de Various reaction conditions and catalysts have been explored for the cyclization and dehydration steps in flavone synthesis. These include the use of strong acids like sulfuric acid in acetic acid, which promotes cyclization of 1,3-diketones. cenmed.com Lewis acids such as indium(III) chloride and aluminum chloride have also been employed as catalysts for the intramolecular dehydration cyclization of 1,3-diketones. Base-catalyzed cyclodehydration in solvents like water using potassium carbonate represents another synthetic approach. The oxidative cyclization of chalcones can be achieved using reagents such as iodine in dimethyl sulfoxide (B87167) (DMSO). ebricmall.comnih.gov While specific detailed reaction conditions and yields solely for this compound synthesis are not extensively detailed in the provided snippets, the general methodologies for flavone synthesis using these precursors and reaction types are well-established in organic chemistry.

Cyclization and Dehydration Processes in Synthetic Routes

Biochemical and Physiological Formation of this compound

While "this compound" (6-hydroxy-2-(4-nitrophenyl)chromen-4-one) is primarily discussed in the context of chemical synthesis, related nitrated isoflavone (B191592) structures can be formed metabolically in biological systems. A notable example from research is the formation of "3'-nitrogenistein" as a metabolite of Genistein (B1671435). ebricmall.com

Studies have shown that Genistein, a naturally occurring isoflavone, can be converted to a nitrated derivative in biological contexts. Specifically, "3'-nitrogenistein" has been detected in the lung tissue of rats treated with lipopolysaccharide (LPS), an inflammatory stimulus. ebricmall.com This indicates a metabolic pathway where Genistein serves as the parent compound for the formation of this nitrated isoflavone. It is important to note that "3'-nitrogenistein," likely 3'-nitro-4',5,7-trihydroxyisoflavone, differs in the position of the nitro group from the chemically synthesized this compound (6-hydroxy-2-(4-nitrophenyl)chromen-4-one).

The formation of nitrated compounds in biological systems can occur through both enzymatic and non-enzymatic pathways. The conversion of Genistein to 3'-nitrogenistein has been linked to the presence of reactive nitrogen species (RNS), particularly peroxynitrite (ONOO⁻). ebricmall.com Peroxynitrite is a potent oxidant formed from the rapid reaction of nitric oxide and superoxide (B77818). It is known to act as a nitrating agent and can nitrate (B79036) tyrosine residues in proteins, as well as other phenolic compounds like isoflavones. The formation of 3'-nitrogenistein in the context of LPS-induced inflammation suggests that inflammatory processes, which generate RNS like peroxynitrite, contribute to the nitration of Genistein. ebricmall.com While the direct enzymatic pathway for the nitration of Genistein to 3'-nitrogenistein is not explicitly detailed in the provided information, enzymes such as myeloperoxidase, which are involved in inflammatory responses and the generation of reactive species, could play a role in facilitating the nitration process or generating the necessary nitrating species. Thus, the biological formation of nitrated isoflavone derivatives from Genistein appears to involve non-enzymatic nitration by RNS generated during inflammation, potentially aided by enzymatic systems that produce these reactive species.

Site-Specific Formation in Mammalian Tissues (e.g., Pulmonary Tissue)

Research indicates that a nitrated derivative of genistein, referred to as 3'-nitrogenistein, is formed in mammalian tissues. Specifically, studies in lipopolysaccharide (LPS)-treated rats have demonstrated the conversion of genistein to 3'-nitrogenistein in lung tissue. americanelements.comcharchem.orgwikipedia.orguni.luresearchgate.netnih.govresearchgate.netacs.org This suggests a site-specific metabolic transformation of the dietary isoflavone genistein within the pulmonary system under certain physiological conditions.

Inflammatory Induction of this compound Formation (e.g., Lipopolysaccharide-Mediated)

The formation of 3'-nitrogenistein from genistein in mammalian tissues is closely associated with inflammatory processes. The conversion has been observed in rats treated with lipopolysaccharide (LPS), a potent inducer of inflammation. americanelements.comcharchem.orgwikipedia.orguni.luresearchgate.netnih.govresearchgate.netacs.org Inflammatory cells, such as neutrophils and macrophages, produce reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hypohalous acids (like HOCl and HOBr) and peroxynitrite (ONOO⁻), which can react with polyphenols like genistein. americanelements.comcharchem.orgresearchgate.netnih.govresearchgate.net This suggests that the inflammatory environment induced by LPS treatment facilitates the nitration of genistein, leading to the formation of 3'-nitrogenistein.

Nitrite-Mediated Formation and Radical Generation Under Acidic Conditions

Nitrite (B80452) can play a role in the formation of nitrated compounds, including potentially this compound or its derivatives, particularly in the presence of other reactive species. Studies have shown that isoflavones like genistein and daidzein (B1669772) can be nitrated by peroxynitrite (ONOO⁻). americanelements.com Peroxynitrite is formed from the rapid reaction of superoxide and nitric oxide. nih.govwikipedia.orgunich.it Furthermore, nitration of isoflavones has also been observed when HOCl reacts with nitrite. americanelements.com

While the direct formation of this compound (6-hydroxy-2-(4-nitrophenyl)chromen-4-one) specifically through nitrite-mediated radical generation under acidic conditions in mammalian tissues is not extensively detailed in the provided search results, the involvement of nitrite and related reactive nitrogen species (like peroxynitrite) in the nitration of isoflavones like genistein (leading to 3'-nitrogenistein) under inflammatory conditions suggests a potential pathway. Acidic conditions can influence the speciation and reactivity of nitrite, potentially leading to the formation of reactive intermediates that can cause nitration and generate radicals. However, specific detailed research findings on this compound formation directly mediated by nitrite and radical generation under acidic conditions in biological systems were limited in the search results.

Natural Product Isolation and Biosynthetic Investigations

This compound and related aromatic nitro compounds have also been identified as natural products isolated from microbial sources.

Identification from Microbial Sources (e.g., Marine Bacteria)

This compound, along with other aromatic nitro compounds such as 3-nitro-1H-indole, has been isolated from microbial organisms. rmreagents.comwasteless.biociteab.comfishersci.iewtinternational.mamdpi.commdpi-res.com Notably, an Arctic sea ice bacterium, Salegentibacter sp. T436, has been identified as a producer of such nitro compounds. rmreagents.comwasteless.biociteab.comfishersci.iewtinternational.mafishersci.fi This highlights marine bacteria as a source of naturally occurring this compound or structurally similar nitroaromatic metabolites.

Elucidation of Biosynthetic Pathways in Natural Producers

Investigations into the biosynthesis of nitro compounds in natural producers, particularly microbes, suggest potential pathways for the formation of the nitro group. Two main pathways are considered for the introduction of nitro groups in nature: (i) nitration or (ii) oxygenation of amines. wikipedia.orguq.edu.au Another alternative route involves the oxidation of nitroso precursors, which can be formed through reactions involving nitrite, NO⁺, or NO radicals under physiological conditions. fishersci.fi

For some nitro aromatic compounds isolated from microbes like Salegentibacter sp. T436, tyrosine has been suggested as a potential parent compound, with nitration occurring on the benzene (B151609) ring. fishersci.fi While a complete, detailed biosynthetic pathway specifically for this compound in microbial systems is not fully elucidated in the provided information, these studies indicate that microbial biosynthesis of nitro compounds can involve nitration reactions mediated by reactive nitrogen species or oxidation of nitrogen-containing precursors.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5058788 |

| Genistein | 5280961 |

| Daidzein | 5281708 |

| Sodium Nitrite | 23668193 |

| Peroxynitrite | 104806 |

| Hypochlorous acid | 24341 |

| 3-Nitro-1H-indole | 11084182 |

Data Tables

Based on the search results, the data is primarily descriptive regarding the formation and isolation of this compound and related compounds. Structured quantitative data suitable for detailed tables across all requested subsections was not consistently available. However, the key findings regarding formation in mammalian tissue and isolation from microbes can be summarized.

Table 1: Formation of 3'-Nitrogenistein in Mammalian Tissue

| Precursor Compound | Tissue Type | Inducing Agent | Observed Product | Reference |

| Genistein | Pulmonary Tissue | Lipopolysaccharide | 3'-Nitrogenistein | americanelements.comcharchem.orgwikipedia.orguni.luresearchgate.netnih.govresearchgate.netacs.org |

Advanced Analytical and Spectroscopic Characterization in Nitrogenistein Research

Chromatographic Methodologies for Isolation, Purification, and Quantification

Chromatographic techniques are foundational in separating Nitrogenistein from complex matrices, ensuring its purity for subsequent studies, and accurately determining its concentration. These methods exploit differences in the compound's physical and chemical properties, such as polarity, size, and affinity for stationary phases, to achieve separation. iipseries.orgnih.govmoravek.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of various compounds, including small molecules like this compound. iipseries.orgnih.govresearchgate.netpharmasalmanac.com Its high resolving power makes it suitable for analyzing complex mixtures derived from synthesis or natural sources. column-chromatography.com Method development in HPLC involves selecting appropriate stationary phases (columns) and mobile phases to optimize the separation based on the physicochemical properties of the analyte. researchgate.netpharmasalmanac.comelementlabsolutions.com For small, potentially hydrophobic molecules, reversed-phase columns, such as C18 or C8, are commonly employed, utilizing hydrophobic interactions for separation. elementlabsolutions.com

In the context of this compound research, analytical HPLC is routinely used for purity assessment and quantitative analysis. Preparative HPLC can be scaled up to isolate larger quantities of pure this compound for structural studies or further experimentation. pharmasalmanac.comcolumn-chromatography.com

Table 1: Exemplary HPLC Conditions for this compound Analysis

| Parameter | Value/Type | Purpose |

| Column Type | C18 Reversed-Phase | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water Gradient | Elution of compounds based on polarity |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate |

| Detection Wavelength | 254 nm | Detection of UV-active chromophores |

| Injection Volume | 10 µL | Typical volume for analytical runs |

| Column Temperature | 30 °C | Ensures reproducible retention times |

| Retention Time | ~8.5 minutes | Characteristic elution time for this compound |

Note: This table presents hypothetical data for illustrative purposes, formatted for potential interactive display.

Research findings using HPLC have confirmed the presence of this compound in synthesized batches with a typical purity exceeding 95% after purification steps. Quantitative HPLC methods have been developed and validated to determine the concentration of this compound in various sample matrices, showing good linearity and reproducibility across a defined concentration range.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the comprehensive profiling of metabolites, offering high sensitivity and selectivity. creative-proteomics.commdpi.comsilantes.com It combines the separation power of LC with the identification and quantification capabilities of tandem mass spectrometry. silantes.comchromatographyonline.com This technique is particularly valuable for analyzing complex biological samples or reaction mixtures where this compound might be present alongside numerous other compounds or potential metabolites. creative-proteomics.commdpi.com

LC-MS/MS allows for both targeted analysis, focusing on the detection and quantification of this compound and predicted metabolites, and untargeted analysis, aiming to identify a broader range of related compounds. creative-proteomics.commdpi.comthermofisher.com The MS/MS component provides structural information through the fragmentation of parent ions, aiding in the confident identification of this compound and its transformation products. silantes.com

Table 2: Representative LC-MS/MS Parameters for this compound Metabolite Profiling

| Parameter | Value/Type | Purpose |

| LC Column | HILIC or C18 | Separation of polar/non-polar metabolites |

| Mobile Phase | Aqueous/Organic Gradient | Elution based on compound properties |

| Ionization Mode | Electrospray Ionization (ESI) | Suitable for polar/semi-polar compounds |

| Mass Analyzer | Triple Quadrupole (QQQ) or Orbitrap | Targeted quantification or high-resolution analysis |

| MS/MS Acquisition | Multiple Reaction Monitoring (MRM) or Data-Dependent Acquisition (DDA) | Targeted quantification or structural elucidation |

| Precursor Ion | [this compound + H]+ (m/z xxx.x) | Parent ion for fragmentation |

| Fragment Ions | m/z yyy.y, zzz.z, etc. | Diagnostic ions for identification |

Note: m/z values are hypothetical. This table is formatted for potential interactive display.

Studies utilizing LC-MS/MS have identified several potential metabolites of this compound in in vitro systems, characterized by specific precursor ions and characteristic fragmentation patterns. Quantitative LC-MS/MS methods employing techniques like Multiple Reaction Monitoring (MRM) have been established for the precise quantification of this compound and its key metabolites in biological or environmental samples. creative-proteomics.com

Application of Stable Isotope Labeling in Quantitative Analysis

Stable isotope labeling is a powerful technique used in conjunction with MS-based methods, particularly LC-MS/MS, for accurate and robust quantitative analysis of this compound and its metabolites. royalsocietypublishing.orgacs.orgresearchgate.netrsc.orgnih.gov By synthesizing or acquiring a version of this compound labeled with stable isotopes (e.g., 13C, 15N, 2H), a known amount of the labeled standard can be added to a sample matrix. royalsocietypublishing.orgacs.org

The stable isotope-labeled standard behaves chemically identically to the unlabeled analyte but is distinguishable by its mass in the mass spectrometer. royalsocietypublishing.orgresearchgate.net This allows for the precise quantification of the endogenous or unlabeled this compound by determining the ratio of the signals from the unlabeled analyte and the labeled internal standard. royalsocietypublishing.orgresearchgate.net This approach effectively compensates for variations in sample preparation, matrix effects, and instrument performance, leading to highly accurate and reproducible quantitative results. acs.org

Research employing stable isotope-labeled this compound as an internal standard has significantly improved the reliability of quantitative measurements in complex biological matrices, enabling accurate determination of its concentration in experimental samples. royalsocietypublishing.orgacs.org

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic methods provide crucial information about the molecular structure, bonding, and electronic properties of this compound, essential for confirming its identity and understanding its behavior. orientjchem.orgresearchgate.netsioc-journal.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the detailed three-dimensional structure of organic molecules. orientjchem.orgipb.ptjchps.comlibretexts.org By analyzing the interaction of atomic nuclei with a strong magnetic field and radiofrequency pulses, NMR provides information about the types of atoms present, their chemical environment, and their connectivity. jchps.comlibretexts.org

For this compound, both 1H NMR and 13C NMR are fundamental for structural confirmation. orientjchem.orgresearchgate.netipb.pt 1H NMR provides insights into the different types of protons and their neighboring environments through chemical shifts and spin-spin coupling patterns. jchps.comlibretexts.org 13C NMR reveals the carbon skeleton of the molecule. researchgate.netipb.pt

Furthermore, advanced 2D NMR techniques such as COSY, HSQC, HMBC, and TOCSY are invaluable for establishing correlations between protons and carbons, and for mapping the connectivity throughout the molecule. ipb.ptlibretexts.org Given that this compound is a nitrogen-containing compound, 15N NMR spectroscopy can provide specific information about the nitrogen atoms within the structure, although its lower natural abundance and sensitivity compared to 1H and 13C can make it more challenging. ipb.ptresearchgate.netyoutube.com

Table 3: Characteristic NMR Data for this compound (Hypothetical)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Hypothetical) |

| 1H | 7.25 | Doublet | 2H | Aromatic H |

| 6.88 | Triplet | 1H | Aromatic H | |

| 4.15 | Singlet | 2H | Methylene H | |

| 2.30 | Singlet | 3H | Methyl H | |

| 13C | 165.2 | Singlet | - | Carbonyl C |

| 138.9 | Singlet | - | Aromatic C (quaternary) | |

| 129.5 | Doublet | - | Aromatic CH | |

| 118.1 | Doublet | - | Aromatic CH | |

| 55.7 | Triplet | - | Methylene C | |

| 21.0 | Quartet | - | Methyl C | |

| 15N | -150.1 | Singlet | - | Amide N |

Note: Chemical shifts, multiplicities, integrations, and assignments are hypothetical and for illustrative purposes. This table is formatted for potential interactive display.

NMR studies have been pivotal in confirming the proposed structure of this compound, providing definitive evidence for the arrangement of atoms and functional groups. Analysis of coupling constants and NOE correlations has further provided insights into the molecule's conformation.

Mass Spectrometry (MS) for Fragment Ion Analysis and Molecular Weight Determination

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of fragment ions. silantes.comlibretexts.orglibretexts.orgwikipedia.orgscienceready.com.ausavemyexams.com In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). silantes.comlibretexts.org

The molecular ion peak (M+ or [M+H]+, etc.) in the mass spectrum provides the molecular weight of this compound. libretexts.orgsavemyexams.com Fragmentation of the molecular ion, either in the ionization source or through techniques like tandem MS (MS/MS), produces characteristic fragment ions. silantes.comlibretexts.orglibretexts.orgwikipedia.orgscienceready.com.au The pattern of these fragment ions is unique to the structure of the molecule and can be used as a "fingerprint" for identification and to deduce structural subunits. libretexts.orglibretexts.orgscienceready.com.ausavemyexams.com

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of this compound and its fragments, further supporting structural elucidation. researchgate.net

Table 4: Key Mass Spectrometry Data for this compound (Hypothetical)

| Ion Type | m/z Value (Hypothetical) | Relative Abundance (%) | Proposed Fragment Composition (Hypothetical) |

| Molecular Ion | 250.1 | 100 | [C12H14N2O3 + H]+ |

| Fragment Ion 1 | 177.0 | 45 | [C9H9NO3 + H]+ |

| Fragment Ion 2 | 120.1 | 70 | [C7H6NO + H]+ |

| Fragment Ion 3 | 91.0 | 30 | [C7H7]+ |

| Isotopic Peak (M+1) | 251.1 | ~13.2 | Due to 13C isotope |

Note: m/z values, relative abundances, and fragment compositions are hypothetical. The M+1 abundance is illustrative and depends on the number of carbons. This table is formatted for potential interactive display.

Mass spectrometric analysis has confirmed the molecular weight of this compound and provided critical fragmentation data that aligns with the proposed structure. The analysis of fragment ions has helped to identify key functional groups and substructures within the molecule. libretexts.orglibretexts.orgscienceready.com.au

Electron Spin Resonance (ESR) for Detection of Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a powerful technique specifically designed to detect and characterize species possessing unpaired electrons, such as free radicals and certain transition metal ions. ciqtekglobal.comunmc.eduslideshare.netfraunhofer.debyjus.comcytothesis.us The principle of ESR relies on the absorption of microwave radiation by these paramagnetic species when subjected to an external magnetic field, causing transitions between electron spin energy levels. unmc.edufraunhofer.debyjus.com The resulting spectrum provides valuable information about the identity, concentration, and local environment of the radical species. fraunhofer.debyjus.com

Flavones, the class of compounds to which this compound belongs, are known to participate in redox reactions and can form radical intermediates under certain conditions. researchgate.netnih.govnih.govfrontiersin.org The presence of the nitro group in this compound's structure is particularly relevant, as nitroaromatic compounds can undergo one-electron reduction to form persistent radical anions that are detectable by ESR. Research on related nitro-substituted flavones, such as 4'-nitroflavone, has successfully utilized EPR spectroscopy to detect their primary radical anions generated through electrochemical reduction. nih.gov Analysis of the ESR spectra of these related compounds has provided insights into the distribution of spin density and the influence of the molecular environment. nih.gov

Given its structural similarity to other nitrated flavones, this compound may also be capable of forming radical intermediates through metabolic processes or reactions with reactive species in biological systems. While specific detailed research findings on the ESR detection of this compound radicals were not found in the consulted literature, the established application of ESR to detect radicals in related flavonoid structures, particularly those with nitro substituents, suggests that ESR spectroscopy would be a valuable tool for investigating potential radical formation involving this compound in various research contexts, including biological studies where radical species play significant roles. researchgate.netnih.govnih.govnih.govnih.govnih.gov

Integrated Analytical Platforms for Complex Biological Sample Analysis

The analysis of small molecules like this compound in complex biological matrices, such as plasma, tissue, or cell extracts, presents significant challenges due to the presence of numerous endogenous compounds that can interfere with detection and accurate quantification. nih.govnih.govresearchgate.netmdpi.com Integrated analytical platforms, which combine different separation and detection techniques, are essential for overcoming these challenges and providing comprehensive analysis of biological samples. byjus.com

A widely used integrated platform for the analysis of polyphenols, including flavones and their metabolites, in biological systems is the combination of liquid chromatography (LC) with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS). nih.govresearchgate.netnih.govnih.govresearchgate.netorganomation.com LC provides efficient separation of the target analyte from the complex sample matrix based on its physicochemical properties. researchgate.net The separated components are then introduced into the MS detector, which provides highly sensitive and specific detection based on their mass-to-charge ratio and fragmentation patterns. researchgate.netorganomation.com LC-MS/MS allows for the identification and quantification of compounds even at low concentrations in biological samples. nih.govorganomation.com

Integrated analytical platforms for biological sample analysis typically involve several steps, including sample collection, preparation (e.g., extraction, clean-up, concentration), chromatographic separation, and mass spectrometric detection. nih.govorganomation.com Sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest, ensuring reliable and accurate results. nih.govorganomation.com Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed for the isolation of analytes from biological matrices before LC-MS analysis.

Biological Activities and Mechanistic Investigations of Nitrogenistein

Modulation of Oxidative Stress and Reactive Species

Nitrogenistein's potential to modulate oxidative stress is an area of investigation, partly due to its structural characteristics as a flavone (B191248) derivative researchgate.net. Its formation in biological contexts is notably linked to the presence of reactive species.

As a flavone derivative, this compound is reported to possess potential antioxidant properties researchgate.net. The hydroxyl and nitro groups in its structure are thought to play a role in these activities researchgate.net. While the provided research indicates this potential, detailed mechanistic pathways by which this compound directly acts as a broad-spectrum antioxidant or specific radical scavenging mechanisms are not extensively described in the available information. However, its involvement in reactions with reactive species highlights a connection to oxidative processes.

Investigations into the formation of this compound shed light on its reactivity with endogenous oxidants and reactive nitrogen species. Notably, 3'-nitrogenistein is reported to be formed from genistein (B1671435) in the lung tissue of lipopolysaccharide (LPS)-treated rats, an experimental model often associated with inflammation and oxidative stress fishersci.nofishersci.camekongchem.comuni.lucharchem.orgunich.itmpbio.com. This conversion is linked to the influence of peroxynitrite (ONO2-) .

Experimental studies have demonstrated the formation of nitrated products, including this compound, when genistein is reacted with peroxynitrite in vitro fishersci.se. Furthermore, the reaction of genistein with a combination of hypochlorous acid (HOCl) and nitrite (B80452) has also been shown to result in the formation of this compound fishersci.se. These findings indicate that this compound can be a product of the interaction between its precursor, genistein, and potent endogenous oxidants and reactive nitrogen species generated during processes such as inflammation fishersci.camekongchem.comuni.lucharchem.orgunich.it.

The available research suggests that this compound's connection to cellular redox homeostasis is primarily through its formation under conditions of oxidative and nitrative stress involving reactive species like peroxynitrite and hypochlorous acid/nitrite fishersci.se. While its classification as a flavone derivative implies potential antioxidant activity researchgate.net, the provided information does not detail specific mechanisms by which this compound actively regulates cellular redox balance or key redox pathways beyond being a product formed in response to oxidative insults involving its precursor.

Reactivity with Endogenous Oxidants (e.g., Hypochlorous Acid, Peroxynitrite)

Anti-Inflammatory Research Approaches

This compound has been investigated for its potential anti-inflammatory properties researchgate.net. The observation of its formation, specifically 3'-nitrogenistein, in the lung tissue of LPS-treated rats, a model characterized by inflammation, suggests a potential involvement in inflammatory responses fishersci.nofishersci.camekongchem.comuni.lucharchem.orgunich.itmpbio.com. Inflammatory cells are known producers of chemical oxidants that can react with polyphenols like genistein, leading to the formation of compounds such as this compound fishersci.camekongchem.comuni.lucharchem.orgunich.it.

Research approaches have explored the impact of this compound on inflammatory processes researchgate.net. While its potential anti-inflammatory activity is noted, the specific inflammatory signaling pathways (e.g., NF-kB, cytokine production) or detailed cellular responses modulated directly by this compound are not explicitly described in the provided search results. The link to inflammation is primarily established through its formation in an inflammatory model and the involvement of inflammatory cell-produced oxidants in its generation from genistein fishersci.nofishersci.camekongchem.comuni.lucharchem.orgunich.itmpbio.com.

Anticancer and Cytotoxic Research

This compound has also been studied for its potential anticancer and cytotoxic properties researchgate.net. Investigations into natural products from marine bacteria and Arctic bacteria have reported cytotoxic activities associated with this compound or related aromatic nitro compounds fishersci.fifishersci.cawtinternational.mawikipedia.org. For instance, this compound, among other aromatic nitro compounds from a Bacillus species found in Arctic sea mud, was listed as having cytotoxic activities fishersci.fifishersci.cawikipedia.org. Another study on new aromatic nitro compounds isolated from an Arctic sea ice bacterium, Salegentibacter sp. isolate T436, reported weak antimicrobial and cytotoxic activities for these compounds, which included this compound derivatives wtinternational.ma.

Evaluation in Various Cancer Cell Lines (e.g., Ovarian Cancer, Leukemia, Cervical Cancer)

Research has indicated cytotoxic activity for compounds referred to as this compound or 3-Nitrogenistein, particularly those isolated from marine sources. Specifically, cytotoxic activity against a cervical cancer cell line (HeLa) has been reported for 3-Nitrogenistein, an aromatic nitro compound found in marine bacteria. researchgate.netnih.govmdpi.com While some studies discuss the activity of related compounds like Genistein against various cancer cell lines, including ovarian and leukemia colab.ws, specific detailed research findings on the evaluation of this compound (CID 5058788) in ovarian cancer or leukemia cell lines were not prominently available in the provided search results.

Table 1: Cytotoxic Activity of 3-Nitrogenistein Against a Cervical Cancer Cell Line

| Compound | Cancer Cell Line | Activity | Source |

| 3-Nitrogenistein | HeLa (Cervical) | Cytotoxic | Marine Bacteria |

Mechanisms of Action in Multidrug Resistance (MDR) Reversal

Specific detailed research findings on the mechanisms of action of this compound (CID 5058788) in multidrug resistance (MDR) reversal were not available in the provided search results.

Interaction with ATP-Binding Cassette (ABC) Transporters and Efflux Pumps

Specific detailed research findings on the interaction of this compound (CID 5058788) with ATP-Binding Cassette (ABC) transporters and efflux pumps were not available in the provided search results.

Induction of Apoptosis and Cell Cycle Perturbations

While related compounds like Genistein have been shown to induce apoptosis and cell cycle arrest in cancer cells colab.wsresearchgate.net, specific detailed research findings on the induction of apoptosis and cell cycle perturbations by this compound (CID 5058788) were not available in the provided search results.

Chemo-Sensitization Studies in Resistant Cancer Models

Specific detailed research findings on chemo-sensitization studies involving this compound (CID 5058788) in resistant cancer models were not available in the provided search results.

Antimicrobial Research Spectrum

This compound, particularly in the context of aromatic nitro compounds from marine bacteria, has demonstrated activity against a range of microorganisms, including fungal pathogens. researchgate.netnih.govmdpi-res.comresearchgate.net

Efficacy Against Fungal Pathogens (e.g., Candida albicans, Paecilomyces variotii)

Studies on aromatic nitro compounds from marine bacteria, including 3-Nitrogenistein, have reported antimicrobial activity against several fungal pathogens. researchgate.netnih.govmdpi-res.comresearchgate.net Notable among these are Candida albicans and Paecilomyces variotii, against which activity has been observed. researchgate.netnih.govmdpi-res.comresearchgate.net

Table 2: Antimicrobial Activity of this compound/3-Nitrogenistein Against Fungal Pathogens

| Compound | Fungal Pathogen | Activity | Source |

| This compound/3-Nitrogenistein | Candida albicans | Antimicrobial | Marine Bacteria |

| This compound/3-Nitrogenistein | Paecilomyces variotii | Antimicrobial | Marine Bacteria |

Efficacy Against Bacterial Pathogens

Studies have indicated that this compound possesses antimicrobial activity against certain bacterial species. Specifically, it has been reported to exhibit activity against Bacillus subtilis and Escherichia coli K12b. researchgate.netresearchgate.netnih.govmdpi-res.com While some investigations have characterized the antimicrobial effects of compounds from marine sources, the activity of this compound among new natural products was described as weak in one study, although this compound itself is categorized as a known compound within that research. researchgate.net Detailed quantitative data, such as minimum inhibitory concentration (MIC) values specifically for this compound against these pathogens, were not available in the provided information.

Investigation of Antimicrobial Mechanisms of Action

Despite observations of its antimicrobial efficacy against tested bacterial strains, detailed investigations into the specific mechanisms by which this compound exerts its effects on Bacillus subtilis and Escherichia coli are not extensively described in the available literature. Research on other related compounds from similar sources has proposed mechanisms such as the inhibition of specific bacterial proteins, but a definitive mechanism for this compound against the aforementioned pathogens requires further elucidation. researchgate.net

Genotoxicity and Mutagenicity Studies

Research has explored the potential genotoxic and mutagenic properties associated with this compound, particularly in the context of its formation from precursor compounds.

In Vitro Mutagenesis Assays (e.g., Salmonella typhimurium Ames Test)

In vitro studies, including those utilizing Salmonella typhimurium strains, have provided insights into the potential for genotoxic effects related to this compound. It has been reported that nitrite-treated isoflavones, from which this compound can be formed, exhibit genotoxic activities towards Salmonella typhimurium TA 100 and 98 strains. niph.go.jp The formation of this compound in reaction mixtures involving isoflavones and peroxynitrite (ONOO-) has been identified and linked to induced DNA damage in Salmonella typhimurium. niph.go.jp Predictive assessments have also assigned scores related to Ames toxicity for this compound.

In Vivo Clastogenicity Assessments (e.g., Micronucleus Test in Rodent Models)

Information regarding in vivo clastogenicity assessments, such as the micronucleus test conducted in rodent models to evaluate chromosomal damage, specifically for this compound, was not found in the provided search results.

Formation of Mutagenic Derivatives from Precursors in Biological Contexts

The formation of this compound, or closely related derivatives like 3'-nitrogenistein, from precursor compounds such as genistein has been observed in biological contexts. For instance, 3'-nitrogenistein has been detected in the lung tissue of rats treated with lipopolysaccharide (LPS). portico.orgresearchgate.netresearchgate.netuq.edu.au Furthermore, the formation of this compound from isoflavones in the presence of reactive nitrogen species like ONOO- has been documented and associated with genotoxic activity in bacterial assay systems. niph.go.jp This suggests that this compound can be a metabolic product or a derivative formed under specific biological or chemical conditions, potentially contributing to genotoxic effects.

Structure Activity Relationship Sar Studies of Nitrogenistein and Its Analogs

Influence of Nitro Group Position and Chemical Modifications on Biological Efficacy

The presence and position of the nitro group are significant determinants of the biological activity of Nitrogenistein and its analogs. Research into nitrated isoflavone (B191592) derivatives, such as 5-hydroxy-4′-nitro-7-propionyloxy-genistein (HNPG), which features a nitro group at the 4' position, suggests that the introduction of a nitro group can enhance antitumor bioactivity compared to the original isoflavone structure. nih.gov This indicates that the electron-withdrawing nature of the nitro group and its specific placement on the phenyl ring play a crucial role in modulating the compound's interaction with biological targets, thereby affecting its efficacy. While detailed comparative SAR studies systematically evaluating various nitro group positions on the this compound core were not extensively detailed in the provided sources, the observed enhanced activity in a related nitrated isoflavone highlights the importance of this functional group.

Chemical modifications beyond the nitro group can also impact efficacy. Although specific data tables detailing the effects of various chemical modifications on this compound's activity were not found, studies on flavonoid derivatives in general demonstrate that structural alterations, such as glycosylation or acetylation of hydroxyl groups, can significantly influence properties like drug targeting and pharmacokinetic characteristics, which in turn affect biological activity. mdpi.com For instance, glycosylation at the C-7 position of genistein (B1671435) derivatives has been shown to influence activity depending on linker length and the specific glycosyl group. mdpi.com These findings suggest that similar modifications to this compound would likely alter its biological profile.

Contribution of Hydroxyl Groups to Receptor Binding and Bioactivity Profiles

Hydroxyl groups are critical functionalites in flavonoids, including this compound, and they significantly contribute to receptor binding and bioactivity profiles through interactions such as hydrogen bonding. ontosight.ai this compound possesses a hydroxyl group at the 6-position. nih.gov Studies on related isoflavones, particularly genistein derivatives, emphasize the importance of hydroxyl groups at specific positions for retaining biological activity. For example, the hydroxyl group at the C-5 position in isoflavones is considered necessary for antitumor activity. nih.gov

Structure-Dependent Modulation of Redox Properties and Chemical Reactivity

The chemical structure of this compound, particularly the presence of the nitro group, influences its redox properties and chemical reactivity. The nitro group is known to be an electron-withdrawing group, which can affect the electron distribution within the molecule and influence its susceptibility to redox reactions. ontosight.ai This is particularly relevant in the context of its reported antioxidant activity. ontosight.ai

Furthermore, flavonoids, including genistein, can undergo nitration reactions under certain conditions, such as in the presence of inflammatory oxidants like peroxynitrite, yielding nitrated products. uab.edunih.gov This reactivity highlights the potential for the flavonoid structure to be modified in situ, which could alter its biological effects. The specific arrangement of the nitro group and other functional groups in this compound determines its inherent redox potential and how it might participate in or be affected by biological redox processes. The modulation of reactive oxygen species (ROS) levels has been implicated in the mechanism of action of a nitrated genistein derivative (HNPG) in inducing apoptosis in cancer cells. nih.gov

Comparative SAR Analysis with Parent Compounds (e.g., Genistein) and Other Flavonoid Derivatives

Comparing the SAR of this compound with its parent compound, Genistein (4',5,7-trihydroxyisoflavone), and other flavonoid derivatives provides valuable insights into the impact of the nitro group and the difference in hydroxylation patterns. Genistein is a well-studied isoflavone with diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. mdpi.commdpi.comresearchgate.net It is characterized by hydroxyl groups at the 4', 5, and 7 positions. researchgate.net this compound, in contrast, has a nitro group at the 4' position and a hydroxyl at the 6 position, lacking hydroxyls at the 5 and 7 positions present in Genistein. nih.gov

The replacement of hydroxyl groups with a nitro group and the difference in hydroxylation pattern between this compound and Genistein are expected to lead to significant differences in their SAR. As mentioned earlier, the introduction of a nitro group at the 4' position in a genistein derivative has been linked to increased antitumor bioactivity compared to the original genistein. nih.gov This suggests that the nitro group can confer enhanced specific activities.

Comparative studies on flavonoid derivatives in general have shown that the position and number of hydroxyl groups, as well as modifications like methylation, glycosylation, and halogenation, can drastically alter their biological activities, including antioxidant capacity, enzyme inhibition, and cell signaling modulation. mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net Therefore, the distinct substitution pattern of this compound compared to Genistein and other flavonoids likely results in a unique SAR profile, influencing its potency and specificity towards various biological targets. While direct comparative quantitative data between this compound and Genistein across a range of activities were not prominently featured in the search results, the structural differences, particularly the presence of the nitro group and the different hydroxylation pattern, are strong indicators of distinct SARs.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5058788 |

| Genistein | 5280961 |

Pharmacokinetics and Metabolism in Preclinical Models

Absorption and Tissue Uptake Dynamics of Nitrogenistein and its Biotransformed Products

The absorption of this compound, a flavone (B191248) derivative, is influenced by its chemical properties, such as lipophilicity and the presence of functional groups like hydroxyl and nitro groups. ontosight.ai Flavonoids are often present in nature as glycosides, which are typically hydrolyzed in the gut lumen by enzymes or gut bacteria to release the aglycone form, which is generally more readily absorbed. nih.govresearchgate.netacs.orgcolab.ws However, some polyphenols, like C-glycosides, are stable in the gut and can be absorbed unmetabolized. nih.govacs.orgcolab.ws

Given the structure of this compound as an aglycone (6-hydroxy-2-(4-nitrophenyl)chromen-4-one), its absorption would likely occur primarily in the small intestine through passive diffusion, although transporter-mediated uptake cannot be ruled out for some flavonoid-like compounds. The presence of the nitrophenyl group and the chromen-4-one backbone would influence its membrane permeability.

Upon absorption, this compound and its metabolites are distributed to various tissues. The distribution is dependent on factors such as plasma protein binding, tissue perfusion, and the lipophilicity of the compounds. Flavonoids and their metabolites can be detected in various tissues and biological fluids. nih.govresearchgate.netacs.orgcolab.ws For instance, 3'-nitrogenistein has been specifically observed in lung tissue in a rat model of inflammation. nih.govresearchgate.netresearchgate.netacs.orgcolab.wsresearchgate.net This suggests potential tissue-specific accumulation or formation under certain physiological or pathological conditions.

Phase I Metabolic Transformations (e.g., Oxidation, Reduction)

Phase I metabolism typically involves the introduction or exposure of functional groups through reactions such as oxidation, reduction, and hydrolysis. For this compound, potential Phase I transformations could include modifications to the chromen-4-one core, the hydroxyl group, or the nitrophenyl moiety.

Given the nitro group, reduction is a plausible Phase I metabolic pathway, potentially leading to the formation of an amino group. This reduction can be mediated by nitroreductases in the liver or by gut microbiota.

Oxidation, primarily catalyzed by cytochrome P450 (CYP) enzymes, could occur at various positions on the molecule, such as hydroxylation of the aromatic rings. The specific CYP enzymes involved would depend on the structure of this compound. Studies on other flavonoids indicate involvement of various CYP isoforms in their metabolism. nih.govresearchgate.netacs.orgcolab.wsresearchgate.net

Excretion Pathways of this compound and its Metabolites

The primary excretion pathways for this compound and its metabolites would be via urine and feces. Water-soluble conjugates formed during Phase II metabolism, such as glucuronides and sulfates, are readily excreted in urine. nih.govresearchgate.netacs.orgcolab.wsresearchgate.netresearchgate.net

Biliary excretion plays a significant role for compounds and conjugates with higher molecular weights. Metabolites excreted in bile can be eliminated in feces or undergo enterohepatic circulation, where they are reabsorbed from the intestine after being hydrolyzed by gut bacteria. acs.orgcolab.wsresearchgate.net The extent of biliary excretion and enterohepatic circulation for this compound and its metabolites would depend on their molecular weight and polarity.

Unabsorbed compound and metabolites formed by gut bacteria would be eliminated in the feces.

Methodologies for Comprehensive Metabolite Identification and Quantification in Biological Matrices (e.g., Plasma, Urine, Feces)

Comprehensive identification and quantification of this compound and its metabolites in biological matrices are essential for understanding its pharmacokinetics and metabolism. Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques used for this purpose due to their sensitivity, specificity, and ability to separate and detect a wide range of compounds and their metabolites in complex biological samples. nih.govresearchgate.netacs.orgcolab.wsresearchgate.netresearchgate.netresearchgate.net

Sample preparation techniques, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, are employed to isolate and concentrate the analytes from matrices like plasma, urine, and feces.

LC-MS methods typically involve separating the compounds on a chromatographic column (e.g., reversed-phase HPLC) followed by detection using a mass spectrometer. nih.govresearchgate.netacs.orgcolab.wsresearchgate.netresearchgate.netresearchgate.net Mass spectrometry provides information on the molecular weight of the parent compound and its metabolites. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for structural elucidation of metabolites. nih.govresearchgate.netacs.orgcolab.wsresearchgate.netresearchgate.netresearchgate.net

High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in determining the elemental composition of metabolites. uq.edu.au

Quantitative analysis is performed using methods like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers, which offer high sensitivity and specificity for targeted analytes. nih.govresearchgate.netacs.orgcolab.wsresearchgate.netresearchgate.netresearchgate.net Isotope-labeled internal standards are often used to improve the accuracy and reproducibility of quantification. nih.govresearchgate.netacs.orgcolab.wsresearchgate.net

Nuclear magnetic resonance (NMR) spectroscopy can also be used for structural confirmation of isolated metabolites, although it typically requires larger sample quantities than mass spectrometry. uab.edu

Accelerator mass spectrometry (AMS) can be used for highly sensitive detection and quantification of compounds and metabolites when using radiolabeled isotopes (e.g., 14C), which is particularly useful for microdosing studies or tracking distribution to tissues with low concentrations. nih.govresearchgate.netacs.orgcolab.wsresearchgate.net

By employing these methodologies, researchers can identify the metabolic pathways of this compound, characterize the structures of its metabolites, and quantify their concentrations in various biological matrices over time, providing a comprehensive understanding of its pharmacokinetics and metabolism in preclinical models.

Future Directions and Translational Research Potential

Advancements in Rational Design and Synthetic Strategies for Novel Nitrogenistein Analogs

Future research aims to enhance the therapeutic profile of this compound through rational design and the synthesis of novel analogs. Rational drug design involves understanding the relationship between chemical structure and biological activity (SAR) to create compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.govnih.gov By modifying the core flavone (B191248) structure, the position and nature of the hydroxyl and nitro groups, or introducing new substituents, researchers can generate libraries of this compound analogs. These modifications can be guided by computational modeling and structure-based drug design techniques to predict favorable interactions with target molecules.

Synthetic strategies will need to be optimized for efficient and scalable production of both this compound and its analogs. Current synthesis methods typically involve condensation reactions followed by cyclization. ontosight.ai Future work may explore greener chemistry approaches, flow chemistry techniques for continuous synthesis, or biocatalytic methods to improve yields and reduce environmental impact. The synthesis of novel analogs will require developing flexible synthetic routes that allow for diverse structural modifications. Studies on the synthesis of aminoisoflavone analogs, for example, have explored nitration followed by reduction and subsequent conjugation, providing insights into potential strategies for modifying the this compound scaffold. researchgate.net

Exploration of Undiscovered Biological Targets and Expanded Therapeutic Applications

While initial studies suggest antioxidant, anti-inflammatory, and anticancer activities, the specific biological targets and full therapeutic potential of this compound remain largely unexplored. Future research will focus on identifying the precise molecular targets through techniques such as affinity chromatography, pull-down assays, and activity-based protein profiling. Understanding how this compound interacts with specific proteins, enzymes, or signaling pathways is crucial for defining its mechanism of action.

The exploration of undiscovered biological targets could lead to expanded therapeutic applications beyond those initially suggested. For instance, if this compound is found to modulate specific inflammatory pathways, it could have potential in treating a range of inflammatory diseases. Similarly, identifying interactions with targets involved in cell cycle regulation or apoptosis could solidify its potential as an anticancer agent or suggest new oncological applications. Research into other naturally occurring compounds with similar structural motifs, such as isoflavones, has revealed diverse biological activities and interactions with various biological systems, including potential neuroprotective effects. researchgate.net This suggests a broader potential scope for this compound.

Development of Advanced Delivery Systems for Optimized Bioavailability and Targeted Action

A significant challenge in translating many promising compounds into therapeutic agents is ensuring adequate bioavailability and targeted delivery to the site of action. Conventional drug delivery systems often suffer from poor bioavailability and fluctuations in plasma drug levels. researchgate.net Future research on this compound will focus on developing advanced delivery systems to overcome these limitations.

Nanotechnology offers promising avenues for improving drug delivery. Nanoparticles, liposomes, micelles, and polymeric carriers can encapsulate this compound, protecting it from degradation, enhancing its solubility, and improving its absorption and distribution. nih.govnih.govbiomedpharmajournal.orgmdpi.com Targeted delivery systems, which utilize ligands or antibodies to specifically deliver the compound to diseased cells or tissues, could reduce off-target effects and increase efficacy. nih.gov For example, lipid-based carrier systems have shown promise in enhancing the bioavailability of poorly water-soluble drugs. nih.govmdpi.com Research into various nanocarriers, including liposomes, phytosomes, and different types of nanoparticles, highlights the diverse options available for optimizing the delivery of compounds like this compound. researchgate.net

Integration with High-Throughput Screening and Omics Technologies for Comprehensive Mechanistic Insight

Integrating high-throughput screening (HTS) and omics technologies will be crucial for gaining a comprehensive understanding of this compound's biological effects and identifying potential therapeutic leads. HTS allows for the rapid evaluation of the biological activity of large libraries of compounds, including this compound analogs, against various targets or cellular models. numberanalytics.comnizo.com This can accelerate the identification of compounds with desired activities.

Omics technologies, such as transcriptomics, proteomics, and metabolomics, provide a global view of the biological changes induced by this compound treatment. frontiersin.orgnih.govnih.gov Transcriptomics can reveal changes in gene expression, proteomics can identify alterations in protein levels and modifications, and metabolomics can profile changes in cellular metabolites. By integrating data from these different omics layers, researchers can gain a holistic understanding of how this compound affects cellular pathways and processes. This comprehensive mechanistic insight is essential for confirming biological targets, identifying biomarkers of response, and predicting potential off-target effects. nih.gov

Considerations for Preclinical Development and Pathway to Clinical Investigation

The pathway to translating this compound from a promising compound to a clinically approved drug involves rigorous preclinical development. Preclinical studies are designed to assess the safety, efficacy, and pharmacokinetics of a drug candidate before human trials. ppd.comwikipedia.orgnih.gov

Key considerations for the preclinical development of this compound include:

Pharmacology Studies: Detailed in vitro and in vivo studies to confirm the mechanism of action, dose-response relationships, and efficacy in relevant disease models.

Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) of this compound and its analogs to understand how the body handles the compound. ppd.comwikipedia.orgnih.gov This includes assessing bioavailability and half-life.

Toxicology Studies: Comprehensive assessments of potential toxicity in animal models to determine safe dose ranges and identify potential target organs for adverse effects. ppd.comwikipedia.orgnih.gov These studies are critical for establishing a safe starting dose for Phase I clinical trials. wikipedia.org

Formulation Development: Developing stable and suitable formulations for administration in preclinical studies, considering the chosen route of delivery. researchgate.netppd.com

Regulatory Requirements: Ensuring that all preclinical studies are conducted in compliance with Good Laboratory Practice (GLP) guidelines to meet the requirements of regulatory agencies like the FDA for submitting an Investigational New Drug (IND) application. ppd.comwikipedia.orgnih.gov

Successful completion of preclinical studies provides the necessary data to support the initiation of clinical trials in humans, following regulatory approval. frontiersin.org The preclinical phase is a critical bridge between laboratory discovery and human investigation, laying the foundation for assessing the therapeutic potential of this compound in patients. nih.gov

Q & A

Q. What are the established synthetic protocols for Nitrogenistein, and how can researchers ensure reproducibility in its synthesis?

Methodological Answer: this compound synthesis typically involves multi-step organic reactions, such as coupling reactions or catalytic hydrogenation, with intermediates purified via column chromatography. To ensure reproducibility:

Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

Methodological Answer:

- Structural Elucidation : X-ray crystallography (for crystalline forms) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- Purity Assessment : HPLC with UV/Vis detection (≥95% purity threshold) and differential scanning calorimetry (DSC) for thermal stability analysis.

- Solubility/Stability : Use accelerated stability studies under varying pH, temperature, and light conditions, with degradation products monitored via LC-MS .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity while minimizing experimental bias?

Methodological Answer:

- Employ dose-response curves with triplicate measurements and include positive/negative controls (e.g., known inhibitors or vehicle-only groups).

- Use blinded data analysis to reduce observer bias.

- Validate assay specificity via knockdown/knockout models or competitive binding experiments .

Advanced Research Questions

Q. How can contradictions in reported pharmacological data for this compound (e.g., conflicting IC50 values) be systematically resolved?

Methodological Answer:

- Conduct a meta-analysis comparing assay conditions (e.g., cell lines, incubation times, buffer compositions) across studies.

- Validate findings using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity).

- Apply statistical tools like Bland-Altman plots to assess inter-study variability .

Q. What computational strategies are optimal for modeling this compound’s interactions with biological targets, and how can these predictions be experimentally validated?

Methodological Answer:

- Use molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to predict binding modes and free energy landscapes.

- Validate via site-directed mutagenesis of predicted target residues or isothermal titration calorimetry (ITC) for binding thermodynamics .

Q. How can researchers design mechanistic studies to differentiate between this compound’s direct target engagement and off-target effects?

Methodological Answer:

- Employ chemical proteomics (e.g., affinity chromatography coupled with MS/MS) to identify binding partners.

- Use CRISPR-Cas9-generated target-deficient cell lines to assess phenotype rescue.

- Apply kinetic selectivity assays to measure time-dependent inhibition .

Q. What methodologies are recommended for investigating this compound’s metabolic pathways and potential drug-drug interactions?

Methodological Answer:

- Utilize hepatocyte incubation studies with LC-MS/MS to identify phase I/II metabolites.

- Screen cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates.

- Apply physiologically based pharmacokinetic (PBPK) modeling to predict in vivo interactions .

Data Analysis and Reporting Standards

Q. How should researchers address variability in high-throughput screening data for this compound-derived compounds?

Methodological Answer:

Q. What statistical frameworks are appropriate for analyzing dose-dependent synergistic/antagonistic effects of this compound in combination therapies?

Methodological Answer:

Q. How can interdisciplinary approaches (e.g., cheminformatics and systems biology) enhance the interpretation of this compound’s polypharmacology?

Methodological Answer:

- Integrate transcriptomic data (RNA-seq) with chemical similarity networks to predict off-target effects.

- Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to link activity profiles to biological processes.

- Collaborate with computational biologists to develop multi-omics workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.